molecular formula C18H17ClF3N3O B3446926 N-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

N-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B3446926
M. Wt: 383.8 g/mol
InChI Key: HHLGYMNKUPPIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains phenyl rings with chloro and trifluoromethyl substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a chlorophenyl-trifluoromethyl compound. Trifluoromethyl groups are often introduced using reagents like Togni’s reagent or Umemoto’s reagent .


Molecular Structure Analysis

The molecule contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also has phenyl rings, which are six-membered carbon rings, attached to the piperazine ring. One of the phenyl rings has a chlorine atom attached to it (2-chlorophenyl) and the other has a trifluoromethyl group attached to it (3-trifluoromethylphenyl) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, while the phenyl rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar amide group, the electronegative chlorine and fluorine atoms, and the overall shape and size of the molecule .

Safety and Hazards

As with any chemical compound, handling “N-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide” would require proper safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O/c19-15-6-1-2-7-16(15)23-17(26)25-10-8-24(9-11-25)14-5-3-4-13(12-14)18(20,21)22/h1-7,12H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLGYMNKUPPIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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